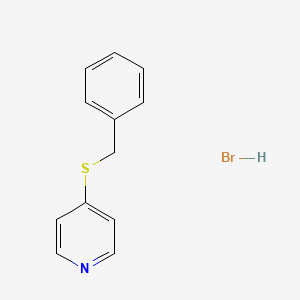![molecular formula C26H30N2O2S B14438214 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea CAS No. 76289-21-9](/img/structure/B14438214.png)
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its complex structure, which includes benzyl and methoxyphenyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzyl isothiocyanate with 1,2-bis(4-methoxyphenyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 4-Benzyloxy-3-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
76289-21-9 |
|---|---|
Formule moléculaire |
C26H30N2O2S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1-benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea |
InChI |
InChI=1S/C26H30N2O2S/c1-4-24(20-10-14-22(29-2)15-11-20)25(21-12-16-23(30-3)17-13-21)28-26(31)27-18-19-8-6-5-7-9-19/h5-17,24-25H,4,18H2,1-3H3,(H2,27,28,31) |
Clé InChI |
JKDLZWZJEGVJJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
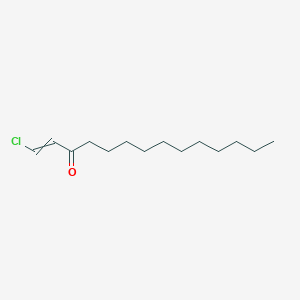

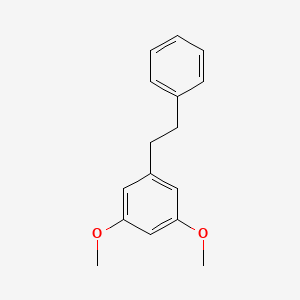
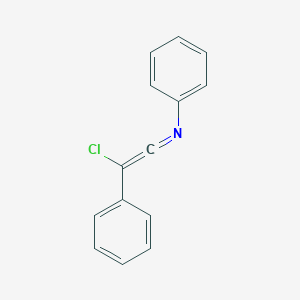
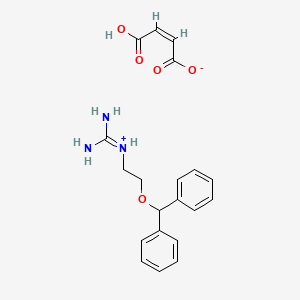
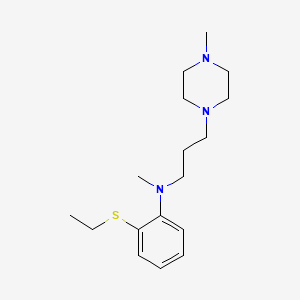
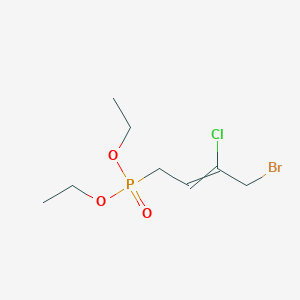
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
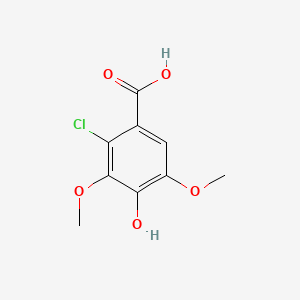
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)
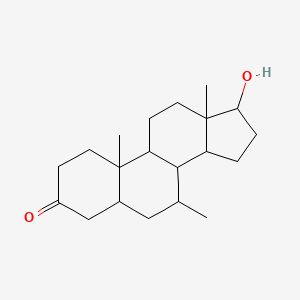
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
